8-Azabicyclo[3.2.1]octan-3-amine,endo-(9ci)
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Overview
Description
8-Azabicyclo[3.2.1]octan-3-amine,endo-(9ci) is a bicyclic amine that forms the central core of the family of tropane alkaloids. These alkaloids are known for their wide array of interesting biological activities, making this compound a significant subject of research in various scientific fields .
Preparation Methods
The preparation of 8-Azabicyclo[3.2.1]octan-3-amine,endo-(9ci) involves several synthetic routes. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the use of keto-lactams as starting materials, followed by silyl enol ether formation, lactam activation, and halide-promoted cyclization .
Chemical Reactions Analysis
8-Azabicyclo[3.2.1]octan-3-amine,endo-(9ci) undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has numerous scientific research applications. It is used in the synthesis of tropane alkaloids, which have significant biological activities . Additionally, it is employed in asymmetric 1,3-dipolar cycloadditions, which result in optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. The compound also serves as a key synthetic intermediate in the total synthesis of several target molecules, contributing to drug discovery and development.
Mechanism of Action
The mechanism of action of 8-Azabicyclo[3.2.1]octan-3-amine,endo-(9ci) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, leading to its wide range of biological activities .
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octan-3-amine,endo-(9ci) can be compared with other similar compounds, such as 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. These compounds share a similar bicyclic structure but differ in their functional groups and specific biological activities . The unique structure of 8-Azabicyclo[3.2.1]octan-3-amine,endo-(9ci) makes it particularly valuable in the synthesis of tropane alkaloids and other biologically active molecules .
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1R,5S)-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C7H14N2/c8-5-3-6-1-2-7(4-5)9-6/h5-7,9H,1-4,8H2/t5?,6-,7+ |
InChI Key |
ZERCTXGMBRAWQP-DGUCWDHESA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)N |
Canonical SMILES |
C1CC2CC(CC1N2)N |
Origin of Product |
United States |
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